![molecular formula C7H13N B2973046 Octahydrocyclopenta[B]pyrrole CAS No. 5661-02-9](/img/structure/B2973046.png)
Octahydrocyclopenta[B]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydrocyclopenta[B]pyrrole, also known as 3-azabicyclo[3.3.0]octane, is an organic compound with the molecular formula C7H13N . It is a colorless to pale yellow liquid that is soluble in many organic solvents such as ethanol, dimethylformamide, and dichloromethane . This compound is relatively stable under normal conditions but may decompose under high temperature, high pressure, or light exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing octahydrocyclopenta[B]pyrrole involves the hydrogenation of 1,2-dicyanocyclo-1-pentene . This process typically uses a metal catalyst such as Raney cobalt or copper chromite under high-pressure and high-temperature conditions . Another method involves the Dieckmann cyclization of diethyl or dimethyl adipate, followed by cyanohydrin formation and reduction of an intermediate cyclic amide or imide .
Industrial Production Methods
Industrial production of this compound often employs the hydrogenation method due to its efficiency and scalability . The process involves the use of large-scale hydrogenation reactors and metal catalysts to achieve high yields of the compound .
Chemical Reactions Analysis
Types of Reactions
Octahydrocyclopenta[B]pyrrole undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Reduction: Reduction reactions typically use hydrogen gas in the presence of metal catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, such as N-alkylated or N-acylated compounds .
Scientific Research Applications
Octahydrocyclopenta[B]pyrrole has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Mechanism of Action
The mechanism by which octahydrocyclopenta[B]pyrrole exerts its effects involves its interaction with specific molecular targets and pathways . For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Octahydrocyclopenta[B]pyrrole can be compared with other similar compounds, such as pyrrole and its derivatives .
Pyrrole: Pyrrole is a five-membered heterocyclic compound with a nitrogen atom.
Substituted Pyrroles: These compounds have various substituents on the pyrrole ring, which can significantly alter their chemical and biological properties.
This compound is unique due to its bicyclic structure, which imparts distinct chemical and physical properties compared to its monocyclic counterparts .
Biological Activity
Octahydrocyclopenta[B]pyrrole, a bicyclic compound with the molecular formula C₇H₁₃N, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, therapeutic applications, and related research findings.
Structural Characteristics
This compound is characterized by a unique cyclopenta[b]pyrrole core structure. Its structural features contribute significantly to its reactivity and biological activity. The compound can exist in various forms, including free acid and hydrochloride salt forms, which may influence its pharmacological properties.
Biological Activity Overview
Research indicates that this compound and its derivatives exhibit various biological activities, particularly as inhibitors of specific enzymes involved in metabolic pathways. Notably, studies have highlighted its potential as a dipeptidyl peptidase IV (DPP4) inhibitor, which is crucial in the management of type 2 diabetes.
Key Findings
- DPP4 Inhibition : Molecular modeling studies suggest that this compound derivatives can effectively inhibit DPP4, an enzyme that regulates insulin secretion and glucose metabolism. This inhibition is associated with improved glycemic control in diabetic models .
- Inflammatory Response Modulation : Some derivatives have shown promise in inhibiting phospholipase A2 (PLA2), an enzyme implicated in inflammatory diseases. This suggests potential applications in treating conditions characterized by excessive inflammation.
- Binding Affinity Studies : Interaction studies indicate that this compound has varying binding affinities with different biological targets, which may lead to diverse pharmacological effects depending on the specific derivative used.
Case Studies
Several studies have explored the biological activity of this compound derivatives:
- Study on DPP4 Inhibitors : A study demonstrated that specific derivatives exhibited excellent DPP4 inhibitory activity with IC50 values as low as 0.01 μM. These compounds also showed good selectivity against related peptidases, indicating their potential for therapeutic use in diabetes management .
- Inflammation and Pain Models : Research involving animal models of inflammation revealed that certain derivatives could significantly reduce inflammatory markers and pain responses, suggesting their utility in treating inflammatory disorders.
Comparative Analysis of Related Compounds
The following table summarizes the structural features and unique properties of this compound and its related compounds:
Compound Name | Structure Features | Unique Properties |
---|---|---|
(2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid | Bicyclic structure with carboxylic acid group | Potential anti-inflammatory activity |
This compound-3-carboxylic acid | Fused pyrrole ring | Different reactivity patterns due to carboxyl group position |
(E)-(-)-octahydrocyclopenta(b)pyrrole-2-carboxylic acid hydrochloride | Hydrochloride salt form | Enhanced solubility and stability in aqueous environments |
While detailed mechanisms remain largely unexplored, preliminary studies indicate that this compound may exert its biological effects through:
- Enzyme Inhibition : The inhibition of DPP4 and PLA2 plays a crucial role in its therapeutic effects.
- Receptor Interaction : Binding studies suggest interactions with various receptors involved in metabolic regulation.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for octahydrocyclopenta[c]pyrrole, and how can purity be optimized?
The compound is synthesized via tert-butoxycarbonyl (Boc) group introduction using flow microreactor systems to enhance reaction efficiency and yield. A patented method (CN104039764 B) details the preparation of the bicyclic core, emphasizing regioselective cyclization and purification via reverse-phase chromatography to achieve >99% purity . Analytical validation using HPLC (Method A) and mass spectrometry (ESI+) ensures structural integrity .
Q. How is the molecular structure of octahydrocyclopenta[c]pyrrole characterized, and what computational tools are used?
X-ray crystallography and NMR (1H/13C) resolve the bicyclic [3.3.0] scaffold, confirming the rel-(3aR,6aS) stereochemistry. Density Functional Theory (DFT) calculations predict physicochemical properties (e.g., pKa = 4.48 ± 0.20, boiling point = 304.3°C) . Docking studies (e.g., Schrödinger Suite) model interactions with biological targets like RBP4, identifying key hydrogen bonds and hydrophobic contacts .
Q. What in vitro assays are used to screen octahydrocyclopenta[c]pyrrole derivatives for biological activity?
Standard assays include:
- RBP4 Binding : Scintillation Proximity Assay (SPA; IC50 = 12.8 nM for analogue 33) .
- Functional Antagonism : Homogeneous Time-Resolved Fluorescence (HTRF; IC50 = 43.6 nM) .
- Microsomal Stability : Human liver microsomes (HLM) incubated for 30 min, with LC-MS quantification of parent compound degradation (e.g., 68% remaining for acid analogue 10 vs. rapid degradation of methyl esters 13/28) .
Advanced Research Questions
Q. How do structural modifications of the bicyclic core influence RBP4 antagonism and metabolic stability?
- Core Rigidity : The bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrole scaffold reduces rotatable bonds, enhancing binding via restricted conformational flexibility. Analogue 33 achieves a 10-fold potency increase over piperidine derivatives due to optimized van der Waals interactions in RBP4’s β-ionone cavity .
- Acid vs. Ester Moieties : Carboxylic acid derivatives (e.g., 33) exhibit superior HLM stability compared to methyl esters (e.g., 28), which undergo rapid esterase-mediated hydrolysis .
Q. What strategies resolve contradictions in microsomal stability data across analogues?
Contradictions arise from ester vs. acid functional groups and stereochemistry. For example:
- Methyl ester 9 shows moderate stability (HLM t1/2 = 25 min) but poor RBP4 affinity (IC50 = 89.5 nM), while acid 33 combines high stability (t1/2 > 60 min) and potency .
- Exo-isomer 40 lacks activity (IC50 > 3 µM), highlighting the critical role of endo-stereochemistry in target engagement . Methodology : Parallel synthesis of stereoisomers + metabolic profiling using species-specific microsomes (human vs. rat) .
Q. How can molecular docking guide the design of octahydrocyclopenta[c]pyrrole-based therapeutics?
Docking (e.g., Glide XP) identifies pharmacophoric features:
- The 6-methylpyrimidine-4-carboxylic acid moiety forms hydrogen bonds with RBP4’s Arg114 and Tyr102.
- The ortho-trifluoromethylphenyl group occupies a hydrophobic subpocket, with fluorination enhancing binding entropy . Validation : Free-energy perturbation (FEP) calculations correlate predicted ΔG values with experimental IC50 data .
Q. What in vivo models validate the therapeutic potential of octahydrocyclopenta[c]pyrrole derivatives?
- Retinoid Signaling : RBP4 knockout mice and diet-induced obesity models assess systemic retinol redistribution .
- Pharmacokinetics : Radiolabeled analogues (e.g., 14C-33) quantify bioavailability and tissue distribution in rodents . Challenge : Balancing RBP4 affinity with blood-brain barrier permeability for neuroprotective applications .
Q. Methodological Guidelines
Q. How to prioritize analogues for lead optimization?
Use a multi-parameter scoring system:
- In Vitro Potency : RBP4 SPA/HTRF IC50 ≤ 50 nM.
- Metabolic Stability : HLM t1/2 ≥ 30 min.
- Selectivity : ≥100-fold selectivity over related lipid-binding proteins (e.g., CRABP) .
Q. What analytical techniques characterize degradation products during stability studies?
- LC-HRMS : Identifies hydrolytic (e.g., ester cleavage) or oxidative metabolites.
- NMR Spectroscopy : Assigns structures to major degradants (e.g., lactam formation under acidic conditions) .
Q. How to address solubility challenges in preclinical formulations?
- Salt Formation : Hydrochloride salts (e.g., CAS 112626-50-3) improve aqueous solubility .
- Prodrug Strategies : Phosphonooxymethyl esters enhance oral bioavailability while maintaining stability in gastric fluid .
Properties
IUPAC Name |
1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-6-4-5-8-7(6)3-1/h6-8H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKDJHASTPQGEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCNC2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.